molecular formula C21H21N3O3 B14405003 methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate CAS No. 84244-88-2

methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate

Cat. No.: B14405003
CAS No.: 84244-88-2
M. Wt: 363.4 g/mol
InChI Key: MLDUMFCJSHTWCF-UHFFFAOYSA-N
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Description

Methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate is a complex organic compound that features both indole and quinazolinone moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate typically involves multi-step organic reactions. One possible route could involve the initial formation of the indole and quinazolinone intermediates, followed by their coupling through a condensation reaction. Specific reagents and conditions would depend on the desired yield and purity.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate could be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.

Biology

In biology, the compound might be investigated for its potential biological activity, such as its interaction with enzymes or receptors.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry

In industry, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or DNA, leading to various cellular effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indole-quinazolinone derivatives, such as:

  • 3-(1H-indol-3-yl)-2-(4-oxo-2H-quinazolin-3-yl)propanoic acid
  • Methyl 3-(1H-indol-3-yl)-2-(4-oxo-2H-quinazolin-3-yl)propanoate

Uniqueness

Methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate is unique due to the presence of both indole and quinazolinone moieties, which can confer distinct biological and chemical properties. Its specific substitution pattern might also influence its reactivity and interactions with biological targets.

Properties

CAS No.

84244-88-2

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate

InChI

InChI=1S/C21H21N3O3/c1-23-13-24(20(25)16-8-4-6-10-18(16)23)19(21(26)27-2)11-14-12-22-17-9-5-3-7-15(14)17/h3-10,12,19,22H,11,13H2,1-2H3

InChI Key

MLDUMFCJSHTWCF-UHFFFAOYSA-N

Canonical SMILES

CN1CN(C(=O)C2=CC=CC=C21)C(CC3=CNC4=CC=CC=C43)C(=O)OC

Origin of Product

United States

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